molecular formula C5H9BrF2 B1492548 3-Bromo-1,1-difluoro-2,2-dimethylpropane CAS No. 2097964-55-9

3-Bromo-1,1-difluoro-2,2-dimethylpropane

Cat. No. B1492548
CAS RN: 2097964-55-9
M. Wt: 187.03 g/mol
InChI Key: RQDSYRBMGWEUML-UHFFFAOYSA-N
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Description

“3-Bromo-1,1-difluoro-2,2-dimethylpropane” is a chemical compound with the molecular formula C5H8BrF3 . It is a brominated and fluorinated derivative of propane, with two methyl groups and a bromine atom attached to the first carbon atom, and two fluorine atoms attached to the second carbon atom .


Molecular Structure Analysis

The molecular structure of “3-Bromo-1,1-difluoro-2,2-dimethylpropane” can be deduced from its molecular formula, C5H8BrF3. It consists of a three-carbon backbone (propane), with the first carbon atom attached to two methyl groups and a bromine atom, and the second carbon atom attached to two fluorine atoms .

Scientific Research Applications

  • Fluorinated Building Block : 3-Bromo-1,1-difluoro-2,2-dimethylpropane serves as a versatile fluorinated building block. It has been utilized in the synthesis of different trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane, a significant fluorinated building block in its own right (Lui, Marhold, & Rock, 1998).

  • Synthesis of Methylenecyclopropyl Carboxylates : In the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, 3-Bromo-1,1-difluoro-2,2-dimethylpropane is used for the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates and 2,3,4-trisubstituted furans (Xu, Huang, & Zhong, 2006).

  • Catalyzed gem-Difluoroallylation : A palladium-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene is a notable application. This process is highly efficient and offers a broad substrate scope, making it valuable for drug discovery and development (Min, Yin, Feng, Guo, & Zhang, 2014).

  • Phase-Transfer Catalysis in Alkylation of Phenols : The compound has been studied in the context of phase-transfer catalysis for the alkylation of phenols. This research explored the effects of various catalysts and conditions in the halopropylation process (Reinholz, Becker, Hagenbruch, Schäfer, & Schmitt, 1990).

  • Synthesis of Spiro Compounds of Silicon and Germanium : The reaction of 1,3-bis(bromomagnesio)-2,2-dimethylpropane with silicon or germanium tetrachloride resulted in the formation of 2,2,6,6-tetramethyl-4-metallaspiro[3.3]heptanes, showcasing its application in the synthesis of unique spiro compounds (Heisteeg, Tinga, Winkel, Akkerman, & Bickelhaupt, 1986).

  • Catalyst-Transfer Polycondensation : The compound played a role in the study of the mechanism of chain-growth polymerization, specifically in the context of catalyst-transfer polycondensation. This study contributes to understanding the controlled synthesis of polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Safety and Hazards

Based on the Safety Data Sheet for a similar compound, 1-Bromo-2,2-dimethylpropane, it is a highly flammable liquid and vapour. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

3-bromo-1,1-difluoro-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrF2/c1-5(2,3-6)4(7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSYRBMGWEUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,1-difluoro-2,2-dimethylpropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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